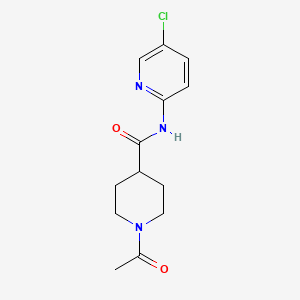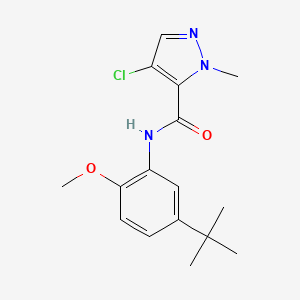![molecular formula C28H29N5O4 B5491881 5-[(4-{4-[(DIETHYLCARBAMOYL)METHOXY]PHENYL}PHTHALAZIN-1-YL)AMINO]-2-METHOXYBENZAMIDE](/img/structure/B5491881.png)
5-[(4-{4-[(DIETHYLCARBAMOYL)METHOXY]PHENYL}PHTHALAZIN-1-YL)AMINO]-2-METHOXYBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-{4-[(DIETHYLCARBAMOYL)METHOXY]PHENYL}PHTHALAZIN-1-YL)AMINO]-2-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities, including their potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and cancer progression .
Preparation Methods
The synthesis of 5-[(4-{4-[(DIETHYLCARBAMOYL)METHOXY]PHENYL}PHTHALAZIN-1-YL)AMINO]-2-METHOXYBENZAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds through reactions such as N-alkylation, reduction of nitriles and amides, and Schiff base formation. Common reagents used in these reactions include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and various catalysts like tin or iron . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like continuous flow synthesis.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using NaBH4 or LiAlH4.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phthalazine ring.
Coupling Reactions: Suzuki-Miyaura coupling is a common method for forming carbon-carbon bonds in this compound, using boron reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(4-{4-[(DIETHYLCARBAMOYL)METHOXY]PHENYL}PHTHALAZIN-1-YL)AMINO]-2-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets like VEGFR-2.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit angiogenesis.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting VEGFR-2, a receptor involved in the signaling pathways that promote angiogenesis. By binding to the active site of VEGFR-2, it prevents the receptor from interacting with its natural ligands, thereby blocking the downstream signaling pathways that lead to the formation of new blood vessels. This mechanism is particularly important in cancer therapy, where inhibiting angiogenesis can starve tumors of the nutrients they need to grow .
Comparison with Similar Compounds
Similar compounds include other phthalazine derivatives and VEGFR-2 inhibitors. Some examples are:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-[(4-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}phthalazin-1-yl)amino]-2-methoxy-N-methylbenzamide
Compared to these compounds, 5-[(4-{4-[(DIETHYLCARBAMOYL)METHOXY]PHENYL}PHTHALAZIN-1-YL)AMINO]-2-METHOXYBENZAMIDE exhibits unique structural features that enhance its binding affinity and specificity for VEGFR-2, making it a promising candidate for further development in therapeutic applications.
Properties
IUPAC Name |
5-[[4-[4-[2-(diethylamino)-2-oxoethoxy]phenyl]phthalazin-1-yl]amino]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O4/c1-4-33(5-2)25(34)17-37-20-13-10-18(11-14-20)26-21-8-6-7-9-22(21)28(32-31-26)30-19-12-15-24(36-3)23(16-19)27(29)35/h6-16H,4-5,17H2,1-3H3,(H2,29,35)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVQLBKVLZWTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)isonicotinamide](/img/structure/B5491800.png)
![2-[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperazin-1-yl]ethanol](/img/structure/B5491802.png)

![2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5491823.png)
![oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine](/img/structure/B5491832.png)
![METHYL 2-[4-(3-METHOXYPHENYL)PIPERAZINO]ACETATE](/img/structure/B5491837.png)

![2-[(3,4-dimethoxy-2-pyridinyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5491856.png)
![N,1-dimethyl-6-propyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5491857.png)
![4-{6-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine](/img/structure/B5491862.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5491869.png)
![N-cyclohexyl-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B5491894.png)
![(3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5491896.png)
![2-(ethoxymethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5491902.png)
